2-Amino-5-bromo-2'-fluorobenzophenone
Description
Properties
IUPAC Name |
(2-amino-5-bromophenyl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOKDXNGCQXFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163827 | |
| Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1479-58-9 | |
| Record name | (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1479-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001479589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-bromo-2'-fluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Condensation-Based Synthesis
The primary method involves a condensation reaction between o-fluoro-benzoyl chloride and p-bromoaniline derivatives . This route, adapted from analogous benzophenone syntheses, proceeds via Friedel-Crafts acylation (Figure 1):
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Catalyst : Anhydrous ZnCl₂ (0.5–10 wt% relative to p-bromoaniline)
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Solvent : Dichloromethane or toluene under nitrogen atmosphere
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Temperature : 0–5°C during acyl chloride addition, then 25°C for 12–24 hours
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Workup : Neutralization with dilute HCl, followed by recrystallization in ethanol/water (3:1 v/v)
Yield Optimization :
| Parameter | Optimal Range | Purity Impact |
|---|---|---|
| ZnCl₂ Loading | 5–7 wt% | Maximizes acylation efficiency |
| Reaction Time | 18–20 hrs | Reduces diacylation byproducts |
| Recrystallization | Ethanol/water | Achieves >98% purity |
Bromination-Amination Sequential Approach
An alternative pathway modifies pre-formed 2'-fluorobenzophenones via electrophilic bromination and subsequent amination (Figure 2):
Step 1: Bromination
Conditions :
Step 2: Amination
Conditions :
-
Catalyst : CuSO₄ (5 mol%) in ammonium hydroxide
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Temperature : 120°C (sealed tube)
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Yield : 65–72% after column chromatography (SiO₂, hexane/EtOAc 4:1)
Industrial-Scale Production
Continuous Flow Reactor Design
Adapting batch processes for continuous manufacturing enhances scalability:
Reactor Configuration :
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Zone 1 : Acyl chloride generation (25°C, residence time 30 min)
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Zone 2 : Condensation with p-bromoaniline (50°C, 2 hrs)
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Zone 3 : In-line crystallization (anti-solvent ethanol injection)
Performance Metrics :
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr |
| Impurity Profile | 2.1% | 0.9% |
| Energy Consumption | 12 kWh/kg | 7 kWh/kg |
Critical Process Parameters
Catalyst Selection
ZnCl₂ outperforms AlCl₃ in minimizing halogen exchange side reactions:
| Catalyst | Byproduct Formation | Yield (%) |
|---|---|---|
| ZnCl₂ | <3% | 78 |
| AlCl₃ | 12% | 64 |
Solvent Systems
Polar aprotic solvents improve reaction kinetics:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|
| DCM | 8.9 | 2.1 |
| Toluene | 2.4 | 1.4 |
| DMF | 36.7 | 3.8 |
Analytical Validation
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
-
δ 7.82 (d, J=8.4 Hz, 1H, Ar-H)
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δ 7.45–7.32 (m, 4H, Ar-H)
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δ 6.95 (s, 2H, NH₂)
HPLC Purity :
| Column | Mobile Phase | Retention Time | Purity (%) |
|---|---|---|---|
| C18 (250 mm) | MeCN/H₂O (70:30) | 8.2 min | 98.7 |
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-2’-fluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as halides, acids, and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted benzophenones, quinolones, and other aromatic compounds .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Amino-5-bromo-2'-fluorobenzophenone serves as a precursor in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:
- Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
- Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to form various derivatives.
- Coupling Reactions: It can be employed in coupling reactions to synthesize more complex molecules .
Biology
In biological research, this compound is significant for studying enzyme interactions and protein binding. Its unique functional groups allow it to interact with biological macromolecules, making it a useful tool for probing biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is an intermediate in the development of pharmaceuticals, particularly in synthesizing benzodiazepines and other therapeutic agents. For example, it has been used in the preparation of therapeutically valuable compounds such as phenyl-l,4-benzodiazepine derivatives . The compound's ability to form hydrogen bonds through its amino group enhances its potential as a bioactive molecule.
Industry
The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique combination of substituents contributes to desirable properties in various industrial formulations .
Case Study 1: Synthesis of Benzodiazepine Derivatives
A study demonstrated the use of this compound as an intermediate in synthesizing benzodiazepine derivatives. By reacting this compound with various amines, researchers successfully produced several new compounds with potential therapeutic effects against anxiety and insomnia .
Case Study 2: Enzyme Interaction Studies
Research involving this compound has shown its effectiveness in studying enzyme-substrate interactions. The presence of the amino group allows for specific binding interactions with enzymes, facilitating investigations into enzyme kinetics and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-2’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone
- CAS Number : 1479-58-9
- Molecular Formula: C₁₃H₉BrFNO
- Molecular Weight : 294.12 g/mol
- Structural Features: A benzophenone derivative with amino (-NH₂), bromo (-Br), and fluoro (-F) substituents at the 2-, 5-, and 2'-positions, respectively .
Physicochemical Properties :
- Purity : Commercial grades range from >95% to >97% .
- Storage : Recommended at -20°C for long-term stability .
- Synthetic Utility: Key intermediate in pharmaceuticals, notably for midazolam (a benzodiazepine) via coupling reactions with boc-protected amino acids .
Comparison with Structurally Similar Compounds
2-Amino-5-chloro-2'-fluorobenzophenone
Key Differences :
- Substituent : Bromo (Br) vs. Chloro (Cl) at the 5-position.
- Electronic Effects : Bromine’s larger atomic size and lower electronegativity compared to chlorine may alter reactivity in nucleophilic substitutions.
- Applications: Used in sedative drugs (e.g., triazolam derivatives) via cyclocondensation with diethylaminoethyl chloride .
- Lipophilicity : The bromo analog has a higher logP (3.29 vs. ~2.8 estimated for chloro), influencing solubility and pharmacokinetics .
2-Amino-5-bromo-2'-chlorobenzophenone
2-Amino-5-nitro-2'-chlorobenzophenone
Key Differences :
- Substituent: Bromo (Br) vs. Nitro (-NO₂) at the 5-position.
- Reactivity : The nitro group is a strong electron-withdrawing group, directing electrophilic substitutions differently compared to bromine.
- Applications : Primarily used in specialty chemical synthesis rather than pharmaceuticals .
Comparative Data Table
Pharmaceutical Intermediates
Reactivity in Coupling Reactions
Biological Activity
2-Amino-5-bromo-2'-fluorobenzophenone is a synthetic organic compound with the molecular formula and a molecular weight of approximately 294.119 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for its application in pharmaceuticals and other chemical industries.
The synthesis of this compound typically involves three key steps:
- Bromination : Introduction of a bromine atom into the benzophenone structure.
- Fluorination : Addition of a fluorine atom to the aromatic ring.
- Amination : Incorporation of an amino group into the compound.
These reactions are conducted under controlled conditions to achieve high yield and purity. The compound's unique combination of functional groups (amino, bromo, and fluoro) contributes to its distinct chemical behavior and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds, while the bromo and fluoro substituents may participate in halogen bonding and other non-covalent interactions. These interactions can influence various biological pathways, including enzyme inhibition and protein binding.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown potent inhibitory effects against various cancer cell lines, including KB and IGROV1 cells. The mechanism often involves selective targeting of folate receptors, leading to effective cellular uptake and subsequent inhibition of tumor growth .
| Compound | IC50 (nM) against KB Cells | IC50 (nM) against IGROV1 Cells |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound 1 | 0.55 | 0.97 |
| Related Compound 2 | 3.2 | 176 |
Antimicrobial Activity
In addition to anticancer properties, related compounds have shown antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of halogen substituents can enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor activity of a series of benzophenone derivatives, including those with amino substitutions. Results demonstrated that these compounds could significantly reduce tumor cell viability in vitro, with some achieving complete remission in SCID mice models bearing tumors .
- Enzyme Inhibition : Research has shown that certain derivatives can inhibit key enzymes involved in purine biosynthesis, which is critical for cancer cell proliferation. This inhibition leads to reduced nucleotide availability for DNA replication in rapidly dividing cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-5-bromo-2'-fluorobenzophenone, and how are reaction conditions optimized for yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, bromoacetic acid chloride reacts with amino-substituted benzophenones under controlled temperatures (0–5°C) to form intermediates, followed by reduction using LiAlH4 . Yields are optimized by slow reagent addition and maintaining anhydrous conditions. Evidence from triazolam synthesis shows that diethylamine can facilitate cyclocondensation to form heterocyclic derivatives .
Q. How can researchers characterize the structure and purity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : The ¹H-NMR spectrum reveals distinct peaks for aromatic protons (δ 7.2–8.1 ppm), with splitting patterns indicating substituent positions (e.g., fluorine at δ ~-110 ppm in ¹⁹F-NMR) .
- Mass Spectrometry : Molecular ion peaks at m/z 294.119 (C₁₃H₉BrFNO) confirm the molecular weight .
- IR : Stretching bands for carbonyl (C=O, ~1680 cm⁻¹) and amino (N-H, ~3400 cm⁻¹) groups validate functional groups .
Q. What are the primary research applications of this compound in pharmaceutical chemistry?
- Methodological Answer : It serves as a key intermediate in hypnotic drugs (e.g., triazolam) and benzodiazepine derivatives. Its bromine and fluorine substituents enhance binding affinity to GABA receptors, as demonstrated in MIDD0301 development for asthma . Researchers modify the amino group for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Overlapping signals in NMR (e.g., aromatic protons near δ 7.5 ppm) can be resolved using 2D techniques (HSQC, HMBC) to assign coupling pathways. For example, fluorine’s deshielding effect on adjacent protons aids in distinguishing substituent positions . Discrepancies in CAS registrations (e.g., 1479-58-9 vs. 6307-35-3) require cross-validation with synthesis protocols and vendor certificates .
Q. What strategies are effective in scaling up synthesis while maintaining >98% purity?
- Methodological Answer : Large-scale batches (e.g., 100 g) require temperature-controlled reactors (−20°C) to minimize side reactions. MIDD0301 synthesis achieved 44% yield and 98.9% purity via recrystallization in ethanol/water, avoiding column chromatography . Impurity profiles (<3%) are monitored using HPLC with C18 columns and UV detection at 254 nm .
Q. How do electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : Bromine acts as a leaving group in Pd-catalyzed couplings (e.g., with boronic acids), while fluorine’s electron-withdrawing effect stabilizes transition states. Kinetic studies show that para-fluorine increases reaction rates by 1.5× compared to non-fluorinated analogs . DFT calculations (B3LYP/6-31G*) model charge distribution to predict regioselectivity .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
